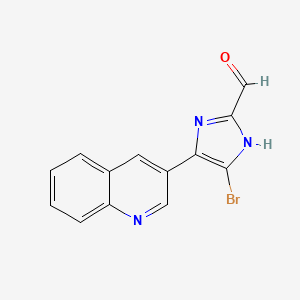
5-Bromo-4-(3-quinolyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “MFCD33022757” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mayer–rod coating: This method involves coating a substrate with a solution containing the compound, followed by drying and curing.
Spin coating: A technique where a solution of the compound is deposited onto a spinning substrate, resulting in a thin, uniform film.
Spray coating: This involves spraying a solution of the compound onto a substrate, allowing for the formation of a thin film.
Vacuum filtration: A method where the compound is filtered through a membrane under vacuum, producing a uniform film.
Industrial Production Methods
Industrial production methods for MFCD33022757 would likely involve large-scale versions of the above techniques, optimized for efficiency and yield. These methods ensure the compound is produced in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
MFCD33022757 can undergo several types of chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
MFCD33022757 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Employed in biological studies to understand its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications due to its unique properties.
Industry: Utilized in the production of materials with specific characteristics, such as coatings or films.
Mecanismo De Acción
The mechanism by which MFCD33022757 exerts its effects involves interactions with molecular targets and pathways. While specific details are not available, similar compounds often act by:
Binding to specific receptors: Triggering a cascade of biochemical events.
Inhibiting or activating enzymes: Affecting metabolic pathways.
Modulating gene expression: Influencing cellular functions and responses.
Propiedades
Fórmula molecular |
C13H8BrN3O |
|---|---|
Peso molecular |
302.13 g/mol |
Nombre IUPAC |
5-bromo-4-quinolin-3-yl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H8BrN3O/c14-13-12(16-11(7-18)17-13)9-5-8-3-1-2-4-10(8)15-6-9/h1-7H,(H,16,17) |
Clave InChI |
UKNJRVLTYYXYOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)C3=C(NC(=N3)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13700279.png)








![2-[(1-Boc-4-piperidyl)methyl]pyrimidine](/img/structure/B13700338.png)


![[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol](/img/structure/B13700361.png)
